8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine
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Overview
Description
8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a triazine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Triazine Ring: The triazine ring is introduced by reacting the quinazoline derivative with cyanuric chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Moiety: The morpholine moiety is attached through a nucleophilic substitution reaction, where the triazine derivative is reacted with 3-(morpholin-4-yl)propylamine.
Methoxylation and Methylation: The final steps involve the methoxylation and methylation of the quinazoline core to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with various biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell signaling pathways and gene expression.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. Additionally, it may bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-methylquinazoline derivatives: These compounds share the quinazoline core but differ in the substituents attached to the core.
Triazine derivatives: Compounds with a triazine ring but different substituents on the ring.
Morpholine-containing compounds: These compounds contain the morpholine moiety but differ in the rest of the structure.
Uniqueness
8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is unique due to its combination of a quinazoline core, a triazine ring, and a morpholine moiety. This unique structure allows it to interact with multiple biological targets and exhibit diverse biological activities, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H29N7O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
8-methoxy-4-methyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C20H29N7O2/c1-15-16-5-3-6-17(28-2)18(16)24-20(23-15)25-19-21-13-27(14-22-19)8-4-7-26-9-11-29-12-10-26/h3,5-6H,4,7-14H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
YOVNAPMWUBVGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CCCN4CCOCC4)OC |
Origin of Product |
United States |
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